2-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a triazine core structure
Preparation Methods
The synthesis of 2-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of morpholine with a triazine derivative. One common method includes the replacement of a chloride ion with morpholine in a dioxane/water solvent mixture at 70-80°C using sodium carbonate as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its potential use in developing therapeutic agents for neurological disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. For example, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects in treating certain neurological conditions .
Comparison with Similar Compounds
Similar compounds to 2-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOTHIOAMIDE include:
- 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline
- 5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine
These compounds share the triazine core structure but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N8O2S/c13-9(23)17-18-10-14-11(19-1-5-21-6-2-19)16-12(15-10)20-3-7-22-8-4-20/h1-8H2,(H3,13,17,23)(H,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOBNDFUSRVHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NNC(=S)N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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